molecular formula C18H15F2N3O3S B2981209 2,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921550-06-3

2,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2981209
CAS No.: 921550-06-3
M. Wt: 391.39
InChI Key: BMYFXQUJOQNMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a pyridazinone-based sulfonamide derivative characterized by a central pyridazinone ring (6-oxo-1,6-dihydropyridazine) substituted with a phenyl group at position 2. The ethyl linker connects the pyridazinone core to a 2,4-difluorobenzenesulfonamide moiety.

The compound’s synthesis likely follows protocols analogous to those described in , where pyridazinone intermediates are functionalized via nucleophilic substitution or sulfonation reactions. For instance, coupling a 3-phenyl-6-oxopyridazin-1(6H)-yl ethylamine intermediate with 2,4-difluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) would yield the target compound .

Properties

IUPAC Name

2,4-difluoro-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3S/c19-14-6-8-17(15(20)12-14)27(25,26)21-10-11-23-18(24)9-7-16(22-23)13-4-2-1-3-5-13/h1-9,12,21H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYFXQUJOQNMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: Starting from a substituted phenylhydrazine, the pyridazinone core can be synthesized through cyclization reactions.

    Introduction of the Ethyl Linker: The ethyl linker can be introduced via alkylation reactions.

    Attachment of the Benzenesulfonamide Group: The final step involves the sulfonation of the intermediate compound to attach the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridazinone moieties.

    Reduction: Reduction reactions could target the sulfonamide group or the pyridazinone ring.

    Substitution: Halogen substitution reactions could occur at the difluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Halogen exchange reactions might use reagents like sodium iodide (NaI) in acetone.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible development as a therapeutic agent, particularly in antibacterial or anticancer research.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition leads to a bacteriostatic effect. The pyridazinone moiety might interact with different molecular targets, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural differences and molecular properties between the target compound and analogous derivatives:

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight Notable Features
Target Compound R1 = 2,4-difluorophenyl; R2 = phenyl; R3 = H C₁₉H₁₇F₂N₃O₃S 405.4 g/mol Dual fluorine atoms enhance electronegativity and potential metabolic stability
4-Fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide R1 = 4-fluorophenyl; R2 = thiophen-2-yl; R3 = H C₁₆H₁₄FN₃O₃S₂ 379.4 g/mol Thiophene substitution may alter π-π stacking interactions and solubility
4-Fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide R1 = 4-fluoro-3-CF₃-phenyl; R2 = phenyl; R3 = H C₂₀H₁₆F₄N₃O₃S 454.4 g/mol Trifluoromethyl group increases lipophilicity and membrane permeability
3-Fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide R1 = 3-fluorophenyl; R2 = 4-methoxyphenyl; R3 = H C₂₀H₁₉FN₃O₄S 403.4 g/mol Methoxy group enhances solubility but may reduce metabolic stability
N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide R1 = 4-CF₃-phenyl; R2 = furan-2-yl; R3 = H C₁₇H₁₄F₃N₃O₄S 413.4 g/mol Furan ring introduces oxygen-based hydrogen bonding potential

Key Comparative Insights

The trifluoromethyl group in provides strong electron-withdrawing and hydrophobic properties, which may improve target affinity but reduce aqueous solubility .

Bioactivity Implications: Replacement of phenyl (target compound) with thiophen-2-yl () introduces sulfur, which could modulate interactions with metalloenzymes or alter redox properties .

Synthetic Accessibility :

  • Compounds with simpler substituents (e.g., ) may require fewer synthetic steps compared to the trifluoromethyl-containing , which demands specialized fluorination reagents .

Biological Activity

2,4-Difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound notable for its diverse biological activities, particularly in the realm of anti-inflammatory and analgesic properties. Its unique structure, which includes a benzenesulfonamide moiety and a pyridazinone derivative, contributes significantly to its pharmacological potential. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17F2N3O3S. The presence of two fluorine atoms and a sulfonamide group enhances its interaction with biological targets. The pyridazinone ring is particularly significant as it is often associated with various pharmacological activities.

Biological Activity

Inhibition of Cyclooxygenase Enzymes : One of the primary biological activities of this compound is its inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the inflammatory process, and their inhibition can lead to reduced inflammation and pain relief. In studies, this compound demonstrated significant inhibitory effects against these enzymes, making it a potential candidate for anti-inflammatory therapies .

Carbonic Anhydrase Inhibition : The compound has also shown inhibitory activity against various isoforms of carbonic anhydrase (CA), including hCA I, II, IX, and XII. Inhibition constants for these isoforms ranged from 5.3 to 106.4 nM, indicating strong binding affinity and potential therapeutic applications in conditions like glaucoma and cancer .

Table 1: Inhibition Constants of this compound

Target EnzymeInhibition Constant (nM)
hCA II5.3
hCA IX4.9
COX-137.1
COX-234.2
5-LOX19.2

The data indicates that the compound exhibits potent inhibitory activity across multiple targets involved in inflammation and tumor progression.

Case Studies

In a recent study published in Pharmaceutical Research, researchers synthesized several derivatives of pyridazinones that included the benzenesulfonamide motif similar to that of this compound. These derivatives were evaluated for their anti-inflammatory properties in vivo and showed promising results in reducing edema in animal models .

Another study highlighted the compound's effectiveness against cancer-related carbonic anhydrase isoforms, suggesting its potential role in cancer therapy through dual inhibition mechanisms .

Q & A

Q. What are the optimal synthetic routes for 2,4-difluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide?

The synthesis typically involves coupling pyridazine derivatives with sulfonamide precursors. A common approach includes:

Pyridazine Core Synthesis : Reacting 3-phenylpyridazin-6(1H)-one with ethylenediamine derivatives to introduce the ethylamino linker.

Sulfonamide Functionalization : Reacting 2,4-difluorobenzenesulfonyl chloride with the pyridazine-ethylamine intermediate under basic conditions (e.g., triethylamine in dichloromethane).

Purification : Column chromatography or recrystallization in methanol/chloroform mixtures yields the final compound .
Key Data: Yields range from 70–93% depending on substituent steric effects .

Q. What spectroscopic and crystallographic techniques confirm the compound’s structure?

  • 1H/13C NMR : Assigns proton and carbon environments, e.g., sulfonamide SO2NH (δ 10.2–11.8 ppm) and pyridazine carbonyl (δ 165–170 ppm) .
  • X-ray Crystallography : Resolves the planar pyridazine ring and sulfonamide geometry, with bond lengths (e.g., C=O at 1.21–1.23 Å) and dihedral angles confirming steric interactions .
  • IR Spectroscopy : Validates NH stretching (~3300 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

  • Enzyme Inhibition : Pyridazine-sulfonamide hybrids show activity against carbonic anhydrases (IC50: 10–50 nM) and tyrosine phosphatases (Ki: 15–30 nM) via sulfonamide-Zn²+ coordination .
  • Cellular Assays : Derivatives inhibit CDK2 (IC50: ~2 µM) and reduce cancer cell proliferation (GI50: 5–10 µM) in HeLa and MCF-7 lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Substituent Variation : Systematically modify the pyridazine 3-phenyl group (e.g., electron-withdrawing Cl or Br) and sulfonamide fluorine positions to assess potency changes .
  • Pharmacophore Mapping : Use X-ray co-crystallography (e.g., with CA-II or CDK2) to identify critical interactions, such as hydrogen bonds with Thr199 or hydrophobic packing with Phe80 .
  • Data-Driven Optimization : Apply multivariate analysis to correlate logP, polar surface area, and IC50 values .

Q. How can contradictory data in enzyme inhibition vs. cellular activity be resolved?

  • Solubility Adjustments : Improve aqueous solubility (e.g., via PEGylation or prodrug strategies) if poor cell permeability masks in vitro potency .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify competing targets (e.g., kinases like EGFR) that may dominate cellular effects .
  • Metabolite Analysis : LC-MS/MS to detect intracellular degradation products that reduce efficacy .

Q. What computational methods predict binding affinity and selectivity?

  • Docking Simulations : Use AutoDock Vina or GOLD to model sulfonamide-Zn²+ coordination in carbonic anhydrases (GOLD scores: >60 indicate strong binding) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories; RMSD < 2.0 Å suggests stable interactions .
  • QSAR Models : Train models on datasets with IC50 values and descriptors (e.g., Hammett σ for fluorine substituents) to prioritize analogs .

Q. How can solubility and formulation stability be enhanced without compromising activity?

  • Co-Crystallization : Co-formulate with cyclodextrins (e.g., HP-β-CD) to improve solubility (e.g., 5- to 10-fold increases) while retaining sulfonamide-Zn²+ binding .
  • pH-Sensitive Prodrugs : Introduce hydrolyzable esters (e.g., acetyl) at the sulfonamide NH to enhance intestinal absorption .
  • Accelerated Stability Testing : Monitor degradation (e.g., via HPLC) under stress conditions (40°C/75% RH) to identify vulnerable moieties (e.g., pyridazine carbonyl) .

Q. What strategies are effective in designing analogs with improved metabolic stability?

  • Fluorine Substitution : Replace metabolically labile H atoms (e.g., ortho to sulfonamide) with fluorine to block CYP450 oxidation .
  • Isotere Replacement : Swap pyridazine with triazine to reduce hepatic clearance while maintaining π-π stacking .
  • In Silico Metabolism Prediction : Use software like MetaSite to identify metabolic hotspots (e.g., ethyl linker) for deuterium incorporation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.